
17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione is a synthetic steroidal compound. It is structurally related to androgens and has been studied for its potential biological activities. The compound features a thiazole ring attached to the steroid backbone, which may contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Introduction of the thiazole ring: This can be achieved through a cyclization reaction involving a thioamide and an alpha-haloketone.
Hydroxylation: Introduction of the hydroxyl group at the 17-alpha position can be done using selective oxidation reactions.
Amination: The methylamino group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can modify the ketone groups present in the structure.
Substitution: The thiazole ring and steroid backbone can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) for selective oxidation.
Reducing agents: Like sodium borohydride for reducing ketones.
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Major Products
Oxidation products: Formation of ketones or carboxylic acids.
Reduction products: Formation of alcohols from ketones.
Substitution products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of analogs: The compound serves as a precursor for synthesizing various analogs for research purposes.
Biology
Receptor studies: Used in studies to understand its interaction with androgen receptors.
Medicine
Potential therapeutic uses: Investigated for its potential in treating conditions related to androgen deficiency.
Industry
Pharmaceutical development: Used in the development of new steroid-based drugs.
Mechanism of Action
The mechanism of action of 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione involves its interaction with androgen receptors. The compound binds to these receptors, modulating gene expression and influencing various physiological processes. The thiazole ring may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Testosterone: A natural androgen with a similar steroid backbone.
Methyltestosterone: A synthetic androgen with a methyl group at the 17-alpha position.
Oxandrolone: Another synthetic androgen with modifications at the A-ring.
Uniqueness
Thiazole ring: The presence of the thiazole ring distinguishes it from other androgens, potentially offering unique biological activities.
Methylamino group: This functional group may enhance its pharmacokinetic properties.
Properties
CAS No. |
96262-20-3 |
|---|---|
Molecular Formula |
C23H30N2O3S |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(methylamino)-1,3-thiazol-4-yl]-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C23H30N2O3S/c1-21-8-6-14(26)10-13(21)4-5-15-16-7-9-23(28,18-12-29-20(24-3)25-18)22(16,2)11-17(27)19(15)21/h10,12,15-16,19,28H,4-9,11H2,1-3H3,(H,24,25)/t15-,16-,19+,21-,22-,23-/m0/s1 |
InChI Key |
YTFYVDNRAVXPEU-JSSOTJSQSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)NC)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C5=CSC(=N5)NC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


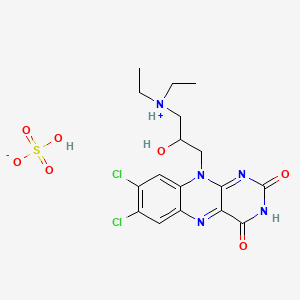
![Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate](/img/structure/B13779688.png)
![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)
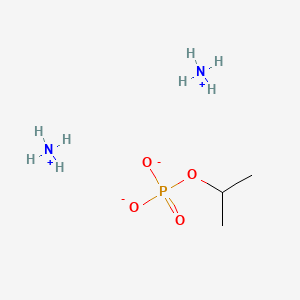
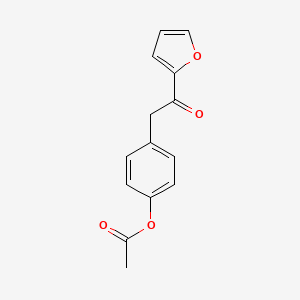
![2-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B13779708.png)
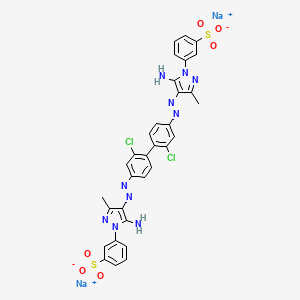
![6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide](/img/structure/B13779716.png)
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13779729.png)
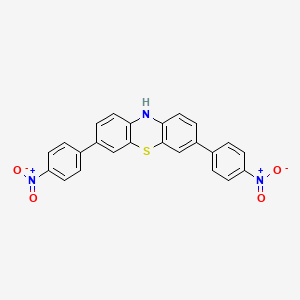
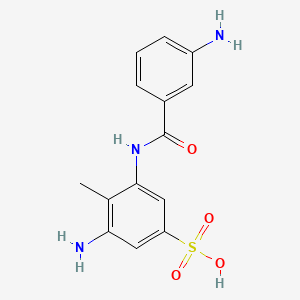
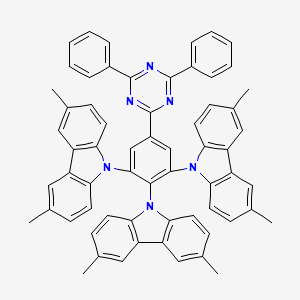
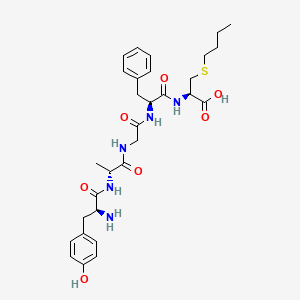
![2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]-](/img/structure/B13779775.png)
